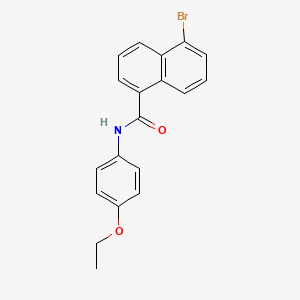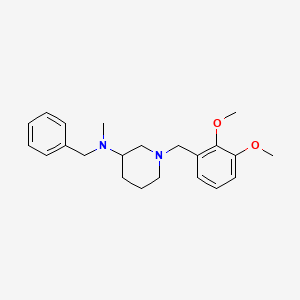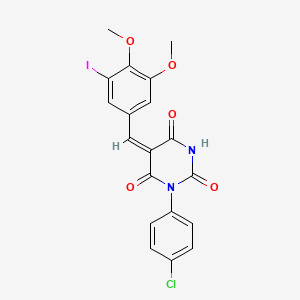![molecular formula C16H17N3O5 B6047334 ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate](/img/structure/B6047334.png)
ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate, also known as BDP-9066, is a novel compound that has been attracting attention in the scientific community due to its potential as a therapeutic agent.
作用机制
The mechanism of action of ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. In inflammation research, ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disease research, ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate has been shown to activate the Nrf2 signaling pathway, which is involved in the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the protection of neurons from oxidative stress. These effects are believed to be mediated by the inhibition of various enzymes and signaling pathways, as discussed above.
实验室实验的优点和局限性
One of the main advantages of ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate for lab experiments is its specificity for certain enzymes and signaling pathways, which allows for more targeted and precise experiments. However, one limitation of ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.
未来方向
There are several potential future directions for the study of ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its potential as a tool for studying the enzymes and signaling pathways it targets. Additionally, further research could be conducted to optimize the synthesis method for ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate and improve its yield.
合成方法
The synthesis of ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate involves a multi-step process that starts with the reaction of 3-methyl-1H-pyrazole with ethyl bromoacetate to form ethyl 3-methyl-1H-pyrazole-1-acetate. This intermediate is then reacted with 1,3-benzodioxole-5-carbonyl chloride to form ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate. The overall yield of this synthesis method is around 30%.
科学研究应用
Ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate has been studied extensively for its potential application in various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Inflammation research has revealed that ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate has been shown to protect neurons from oxidative stress and improve cognitive function.
属性
IUPAC Name |
ethyl 2-[5-(1,3-benzodioxole-5-carbonylamino)-3-methylpyrazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-3-22-15(20)8-19-14(6-10(2)18-19)17-16(21)11-4-5-12-13(7-11)24-9-23-12/h4-7H,3,8-9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVALXQGRWEXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(aminocarbonyl)-5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B6047269.png)



![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1H-indole-5-carboxamide](/img/structure/B6047281.png)
![7-(difluoromethyl)-9-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6047285.png)
![7-(3-methylbenzyl)-2-propionyl-2,7-diazaspiro[4.5]decane](/img/structure/B6047293.png)
![2-(2-phenylethyl)-8-(2-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6047299.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B6047322.png)
![N-{[(4-ethoxyphenyl)amino][(4-oxo-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6047327.png)
![N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine](/img/structure/B6047357.png)

![O-(3-{[(3-bromophenyl)amino]carbonyl}phenyl) 4-morpholinecarbothioate](/img/structure/B6047372.png)